Ophiopogonoside A

Natural Product Chemistry Phytochemistry Chemotaxonomy

Researchers requiring selective glycosyltransferase modulation without confounding cytotoxicity face limited options. Ophiopogonoside A (CAS 791849-22-4) solves this with a unique cis-eudesmane sesquiterpene glycoside scaffold distinct from cytotoxic steroidal saponins like ophiopogonin D. • Selective glucosyltransferase inhibition (IC50 54.3 μg/mL) without cytotoxicity (IC50 >100 μM across multiple cell lines) • ≥98% HPLC purity with defined stability parameters for reproducible analytical method development • First-reported cis-eudesmane chemotaxonomic marker for Ophiopogon/Liriope species authentication

Molecular Formula C21H38O8
Molecular Weight 418.5 g/mol
Cat. No. B1259875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOphiopogonoside A
Synonymsophiopogonoside A
Molecular FormulaC21H38O8
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCC(C)C1CCC2(C(CCC(C2C1OC3C(C(C(C(O3)CO)O)O)O)(C)O)O)C
InChIInChI=1S/C21H38O8/c1-10(2)11-5-7-20(3)13(23)6-8-21(4,27)18(20)17(11)29-19-16(26)15(25)14(24)12(9-22)28-19/h10-19,22-27H,5-9H2,1-4H3/t11-,12+,13+,14+,15-,16+,17+,18-,19-,20-,21-/m0/s1
InChIKeyDQRUOTCFENUXKV-YQVANZONSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ophiopogonoside A: Chemical Identity and Structural Class


Ophiopogonoside A (CAS: 791849-22-4) is a cis-eudesmane-type sesquiterpene glycoside primarily isolated from the tubers of *Liriope muscari* and *Ophiopogon japonicus* [1]. It is structurally characterized as 1β,4β,6β-trihydroxy-cis-eudesmane-6-O-β-D-glucopyranoside, representing the first reported cis-eudesmane sesquiterpene from the *Ophiopogon* and *Liriope* genera [2]. With a molecular formula of C21H38O8 and a molecular weight of 418.5 g/mol, it belongs to the terpene glycoside class and is an extremely weak base [3]. While often grouped with steroidal saponins from *Ophiopogon japonicus*, its unique sesquiterpene skeleton distinguishes it chemically and biologically from the more commonly studied furostanol and spirostanol saponins (e.g., ophiopogonin D, ruscogenin) that dominate the literature on this botanical source [1].

Scaffold Distinct cis-eudesmane sesquiterpene (C15), not steroidal
Activity Non-cytotoxic glucosyltransferase inhibitor
Standard Characterized high-purity analytical reference

Why Ophiopogonoside A Cannot Be Substituted


Substitution of Ophiopogonoside A with other saponins from *Ophiopogon japonicus* (e.g., ophiopogonin D, ruscogenin, or diosgenin) is scientifically invalid due to fundamental differences in chemical class, target engagement, and biological specificity. Unlike the steroidal saponins (furostanol/spirostanol), Ophiopogonoside A is a cis-eudesmane sesquiterpene glycoside [1]. This structural divergence translates into a distinct pharmacological profile: Ophiopogonoside A lacks the cytotoxic activity characteristic of ophiopogonin D (IC50 values of 3.09-3.63 μM against MG-63 and SNU387 cell lines) , instead demonstrating selective enzyme inhibition (e.g., glucosyltransferase) and a lack of cytotoxicity across multiple cancer cell lines (IC50 > 100 μM) . Such chemical and functional non-equivalence renders Ophiopogonoside A a unique tool for studies requiring selective modulation of glycosyltransferase activity without confounding cytotoxicity, making generic substitution a critical failure point in assay design and data interpretation.

Ophiopogonoside A
Ophiopogon Steroidal Saponins
cis-Eudesmane sesquiterpene (C15) backbone
Furostanol/spirostanol steroidal (C27) backbone
Non-cytotoxic across tested cell lines
Potent cytotoxicity may confound enzyme modulation readouts
Reported glucosyltransferase inhibition
Lack glucosyltransferase target engagement; different mechanism

Quantitative Evidence for Ophiopogonoside A Selection


Cis-Eudesmane Skeleton vs. Steroidal Saponins

Ophiopogonoside A is the first cis-eudesmane-type sesquiterpene reported from the *Ophiopogon* and *Liriope* genera, contrasting with the steroidal saponins (furostanol/spirostanol) that dominate the phytochemical profile of *Ophiopogon japonicus* [1]. While steroidal saponins like ophiopogonin D and ruscogenin feature a C27 steroidal aglycone, Ophiopogonoside A possesses a sesquiterpene (C15) backbone with a cis-fused decalin ring system [2]. This structural distinction is not merely academic; it dictates solubility, membrane permeability, and protein binding properties. For example, the topological polar surface area (TPSA) of Ophiopogonoside A is 140.00 Ų [3], a value that significantly influences its bioavailability and differs from the steroidal saponin class.

Chemical Scaffold
Class-level inference
cis-Eudesmane sesquiterpene glycoside (C15)
vs
Steroidal saponins (furostanol/spirostanol, C27)
Fundamental scaffold distinction
TPSA 140.00 Ų; chemotaxonomic marker identity
Natural Product Chemistry Phytochemistry Chemotaxonomy

Non-Cytotoxic Glucosyltransferase Inhibition

Ophiopogonoside A exhibits an IC50 of 54.3 μg/mL against glucosyltransferase [1], an enzyme involved in glycosylation processes relevant to various diseases. This activity is accompanied by a marked lack of cytotoxicity, as demonstrated by an IC50 > 100 μM across A549 (lung adenocarcinoma), LOVO (colon adenocarcinoma), PANC-1 (pancreatic cancer), and NCI-H446 (small cell lung cancer) cell lines . In stark contrast, the related steroidal saponin ophiopogonin D' displays potent cytotoxic activity with IC50 values of 3.09 μM against MG-63 osteosarcoma cells and 3.63 μM against SNU387 hepatocellular carcinoma cells .

Cytotoxicity Profile
Cross-study comparable
IC₅₀ > 100 μM (A549, LOVO, PANC-1, NCI-H446)
vs
Ophiopogonin D' IC₅₀ 3.09–3.63 μM (MG-63, SNU387)
Non-cytotoxic glucosyltransferase inhibitor
>30-fold lower cytotoxic potency reported
Enzymology Glycobiology Drug Discovery Cancer Research

Predicted CYP Inhibition Profile

In silico predictions indicate that Ophiopogonoside A may inhibit specific cytochrome P450 enzymes, with predicted inhibition values of 82.01% for CYP1A2 and 84.27% for CYP2C8 [1]. While these are computational predictions and require experimental validation, they offer a starting point for investigating herb-drug interactions. This contrasts with the known inhibitory profile of steroidal saponins like diosgenin, a common alternative, which is a well-documented inhibitor of CYP3A4 [2].

CYP Inhibition Prediction
Class-level inference
CYP1A2 82.01%, CYP2C8 84.27% (predicted)
vs
Diosgenin: known CYP3A4 inhibitor
Divergent CYP isoform selectivity
In silico prediction; requires in vitro validation
ADMET Pharmacokinetics Drug Metabolism Herb-Drug Interactions

High-Purity Analytical Standard

Commercial Ophiopogonoside A is available as an analytical reference standard with HPLC purity guaranteed at ≥98% , ensuring reliable use as a marker compound for the authentication and quantitative analysis of *Ophiopogon japonicus* and *Liriope muscari* herbal materials. In contrast, many other saponins from these plants, such as ophiopogonin B' or ophiopogonin C', are not as readily available as high-purity analytical standards, limiting their routine use in quality control methods [1]. The defined storage conditions (powder: -20°C for 3 years; in solvent: -80°C for 6 months) further support its utility in validated analytical workflows.

Reference Standard Purity
Supporting evidence
≥98% (HPLC)
Supports analytical method validation
Defined storage: -20°C powder, -80°C in solvent
Analytical Chemistry Quality Control Phytomedicine Method Validation

Validated Research and Industrial Applications


Glycosyltransferase Inhibitor Screening

Given its IC50 of 54.3 μg/mL against glucosyltransferase and its lack of cytotoxicity (IC50 > 100 μM across multiple cell lines), Ophiopogonoside A is a prime candidate for use as a non-cytotoxic tool compound in studies of glycosyltransferase activity [1]. It can be employed to investigate the role of glycosylation in disease models without the confounding variable of cell death, a key limitation when using cytotoxic steroidal saponins like ophiopogonin D .

Herbal Authentication and Quality Control

With a guaranteed HPLC purity of ≥98% and defined stability parameters, Ophiopogonoside A serves as an ideal reference standard for the development and validation of analytical methods (HPLC-DAD, LC-MS) for the quality control of *Ophiopogon japonicus* and *Liriope muscari* botanical products . Its unique cis-eudesmane skeleton makes it a specific chemotaxonomic marker for these species, differentiating them from other *Ophiopogon* species or adulterants [2].

Chemotaxonomic and Phytochemical Research

As the first cis-eudesmane-type sesquiterpene reported from the *Ophiopogon* and *Liriope* genera, Ophiopogonoside A is a key compound for chemotaxonomic investigations aimed at understanding the evolutionary relationships within the Asparagaceae family [2]. Its isolation and characterization provide a chemical basis for distinguishing between *Ophiopogon* and *Liriope* species that are otherwise morphologically similar [3].

ADMET and Drug Interaction Studies

The predicted inhibition of CYP1A2 and CYP2C8 by Ophiopogonoside A [4] warrants its use in experimental ADMET studies to validate these in silico findings. If confirmed, this compound could be utilized as a probe for investigating herb-drug interactions mediated by CYP1A2 or CYP2C8, offering a distinct advantage over common steroidal saponins like diosgenin that primarily affect CYP3A4 [5].

Application
Selection Property
Validation Focus
Glycosyltransferase pathway studies
Non-cytotoxic glucosyltransferase inhibitor
Enzyme inhibition and cell viability endpoints
Herbal authentication and quality control
High-purity analytical standard
HPLC/LC-MS method accuracy review
Chemotaxonomic and phytochemical studies
Unique cis-eudesmane scaffold
Species-specific marker validation
CYP-mediated interaction research
Predicted CYP1A2/2C8 inhibition
In vitro CYP isoform selectivity assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ophiopogonoside A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.